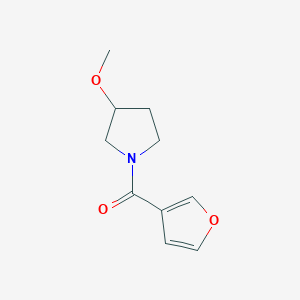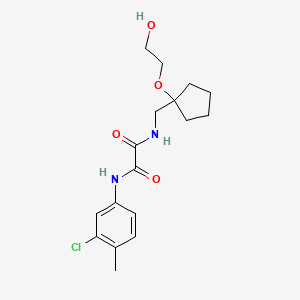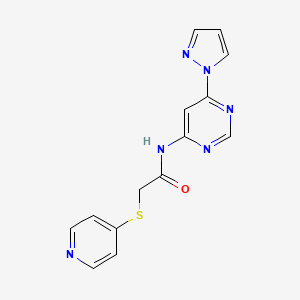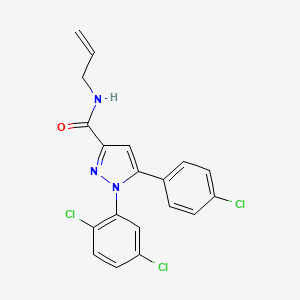
1-(Furan-3-carbonyl)-3-methoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-carbonyl)-3-methoxypyrrolidine is a chemical compound that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a carbonyl group (C=O), and a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen). The exact structure and properties would depend on the specific arrangement of these groups .
Synthesis Analysis
While the specific synthesis pathway for 1-(Furan-3-carbonyl)-3-methoxypyrrolidine is not available, polysubstituted furans can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . This involves a series of reactions including Michael addition, intramolecular nucleophilic addition, ring opening, another intramolecular Michael addition, and elimination .Molecular Structure Analysis
The molecular structure of this compound would likely involve a furan ring attached to a carbonyl group, which is then attached to a pyrrolidine ring. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan derivatives can undergo a variety of reactions, including Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would depend on its exact molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
One notable application involves the synthesis of novel derivatives with potential anticancer and antiangiogenic activities. For instance, derivatives characterized by the presence of a 2-methoxy/ethoxycarbonyl group have shown potent anticancer properties. These compounds have demonstrated the ability to inhibit cancer cell growth at nanomolar concentrations, bind to the colchicine site of tubulin, induce apoptosis, and exhibit potent vascular disrupting properties both in vitro and in vivo, comparable to the activity obtained with combretastatin A-4 phosphate (Romagnoli et al., 2015).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for furan derivatives, which serve as intermediates in the synthesis of various biologically active compounds. For example, an efficient method for synthesizing hydrocyclopenta[1,2-b]furan with various side chains has been described, showcasing the versatility of furan derivatives in organic synthesis (Zhong et al., 2005).
Spectral Studies and Chemical Calculations
Furan derivatives have been subject to spectral studies and semi-empirical quantum-chemical calculations to understand their molecular structure and properties better. These studies help in the design of new compounds with desired physical and chemical characteristics (Hritzová et al., 2005).
Biofuel Production
Methoxyfurans, including 3-methoxyfuran, have been identified as components in biofuel synthesis processes. Their thermochemical properties are crucial to understanding the stability, reaction paths, and chemical kinetics of biofuel production. Studies on 2-methoxyfuran and 3-methoxyfuran have provided insights into their enthalpies, entropies, and heat capacities, contributing to biofuel research (Hudzik & Bozzelli, 2010).
Corrosion Inhibition
Furan derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness, even at low concentrations, and the insights into their adsorption behavior and structural and electronic properties, contribute to developing more efficient corrosion inhibitors (Machnikova et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
furan-3-yl-(3-methoxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-2-4-11(6-9)10(12)8-3-5-14-7-8/h3,5,7,9H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVFYAVSCJZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)-3-methoxypyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)
![7-Aminospiro[4.5]decan-10-ol;hydrochloride](/img/structure/B2601155.png)

![(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B2601157.png)
![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2601161.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2601162.png)





![6,7-Dimethyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2601174.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2601175.png)
